5-Oxaspiro[3.5]nonane-8-carbonitrile
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Overview
Description
5-Oxaspiro[35]nonane-8-carbonitrile is a chemical compound with the molecular formula C9H13NO It is characterized by a spirocyclic structure, which includes an oxygen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[3.5]nonane-8-carbonitrile typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the use of radical chemistry, where a carbohydrate skeleton is fused with the spirocyclic structure using free radical reactions . The reaction conditions often include the use of photoexcited monoketones, α-diketones, furanones, and succinimides, which promote intramolecular hydrogen atom transfer and cyclization processes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and cyclization reactions used in laboratory synthesis can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
5-Oxaspiro[3.5]nonane-8-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or aldehydes. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
5-Oxaspiro[3.5]nonane-8-carbonitrile has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including materials science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Oxaspiro[3.5]nonane-8-carbonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides rigidity and stability. These interactions can affect various molecular pathways, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-Oxaspiro[3.5]nonane: Lacks the nitrile group but shares the spirocyclic structure.
Spiro[3.5]nonane-8-carbonitrile: Similar structure but without the oxygen atom in the spiro ring.
5-Oxaspiro[4.5]decane-8-carbonitrile: Larger spirocyclic ring with similar functional groups.
Uniqueness
5-Oxaspiro[35]nonane-8-carbonitrile is unique due to the presence of both the oxygen atom and the nitrile group within the spirocyclic structure
Properties
IUPAC Name |
5-oxaspiro[3.5]nonane-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-7-8-2-5-11-9(6-8)3-1-4-9/h8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVTYMSWVCWFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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